molecular formula C9H11BrO B2775786 3-Bromo-4-(propan-2-YL)phenol CAS No. 1243363-07-6

3-Bromo-4-(propan-2-YL)phenol

Cat. No.: B2775786
CAS No.: 1243363-07-6
M. Wt: 215.09
InChI Key: JGFUQXLBQYQLDR-UHFFFAOYSA-N
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Description

3-Bromo-4-(propan-2-yl)phenol: is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a propan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propan-2-yl)phenol typically involves the bromination of 4-(propan-2-yl)phenol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where 4-(propan-2-yl)phenol is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as zinc dust or sodium borohydride in the presence of a suitable solvent.

Major Products Formed:

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(propan-2-yl)phenol.

Scientific Research Applications

Chemistry: 3-Bromo-4-(propan-2-yl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of bioactive molecules that can be tested for their biological activity.

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require brominated phenols as additives or intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propan-2-yl)phenol involves its interaction with specific molecular targets in biological systems. The bromine atom and the phenol group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of enzymes and receptors.

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Bromophenol
  • 4-Bromophenol
  • 2,6-Dibromo-4-(propan-2-yl)phenol

Comparison: 3-Bromo-4-(propan-2-yl)phenol is unique due to the presence of both a bromine atom and a propan-2-yl group on the phenol ring. This combination imparts distinct chemical and physical properties compared to other bromophenols. For example, the propan-2-yl group increases the hydrophobicity and steric bulk of the molecule, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-4-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUQXLBQYQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243363-07-6
Record name 3-bromo-4-(propan-2-yl)phenol
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